Phosphocholine-d9 Chloride Calcium Salt

Overview

Description

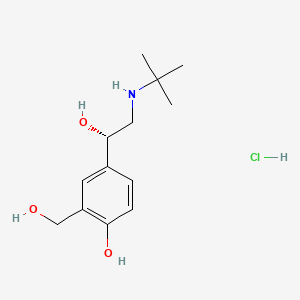

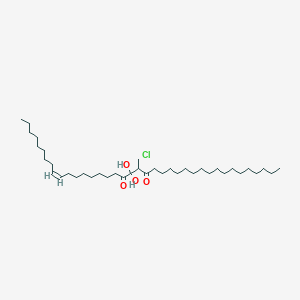

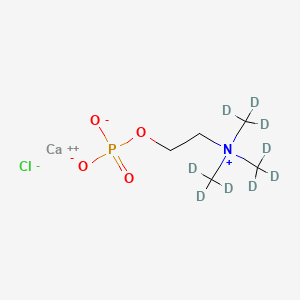

Phosphocholine-d9 Chloride Calcium Salt is a labelled version of Phosphocholine Chloride . It is a specific promoter of heparin and serum β-lipoprotein interaction . It has been shown to protect the membranes of platelets, erythrocytes, and lysosomes against the labilizing action of various known membrane labilizers .

Molecular Structure Analysis

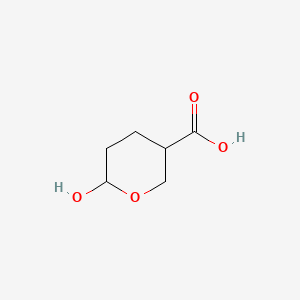

The molecular formula of this compound is C5H4D9NO4P•Ca•Cl . It has a molecular weight of 266.72 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 266.72 . It is a solid at room temperature . It is light sensitive and hygroscopic .Scientific Research Applications

1. Influence on Membrane Properties

Phosphocholine-d9 Chloride Calcium Salt influences the global and local properties of fluid palmitoyl-oleoyl phosphatidylcholine bilayers. Research found that salts like calcium chloride significantly increase order within lipid bilayers, leading to decreased elasticity and shifted phase transition temperatures (Pabst et al., 2007).

2. Effect on Surface Properties of Silica Particles

The presence of phospholipids and calcium ions on silica particles' surface properties was studied, revealing notable enhancements in neutral phospholipid adsorption on the silica surface due to the presence of calcium ions (Szcześ & Hołysz, 2015).

3. Soil Chemistry Alteration

In an acidic subsoil environment, calcium chloride solutions influenced soil chemistry, affecting solution pH and the concentration and activity of aluminum (Manson & Fey, 1989).

4. Impact on Hydrated Portland Cement

Calcium chloride in hydrated Portland cement significantly affects chloride binding, enhancing the formation of Friedel's salt in cement blends (Shi et al., 2017).

5. In Synthesis of Phosphorylcholine

This compound is used in the synthesis of phosphorylcholine, an important component in phospholipid biosynthesis (Gal & Fash, 1977).

6. In Electroosmotic Chemical Treatment of Soil

In soil strengthening, the injection of calcium chloride solution during electroosmosis is effective for soft clay enhancement (Ou et al., 2015).

Mechanism of Action

Target of Action

Phoscholin-d9 primarily targets neuronal cell membranes and protein kinase C (PKC) . It is an essential precursor of the neurotransmitter acetylcholine (ACh) and the major membrane constituent phosphatidylcholine (PC) .

Mode of Action

Phoscholin-d9 interacts with its targets by being a choline supplement that increases plasma PC concentrations . PC acts as a carrier of choline and targeted fatty acid supply as required by organs .

Biochemical Pathways

Phoscholin-d9 affects several biochemical pathways. It is involved in the transformation of environmentally-acquired choline to phosphocholine and its attachment to glycoconjugates . The subsequent conversion of phosphocholine to PC is increased if PC’s other circulating precursors (uridine and omega-3 fatty acids) are provided .

Result of Action

The result of Phoscholin-d9 action is a delayed increase in plasma D9-choline and D9-betaine after D9-POPC administration, with no differences in AUC over time . D9-POPC resulted in a higher AUC of D9-PC and virtually absent D9-TMAO levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phoscholin-d9. For instance, D9-POPC is remodelled according to enterocytic fatty acid availability .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Phoscholin-d9 plays a crucial role in biochemical reactions. It is an essential precursor of the neurotransmitter acetylcholine (ACh) and of the major membrane constituent phosphatidylcholine (PC) . The enzymes that convert choline to ACh [choline acetyltransferase (ChAT)] and PC’s precursor phosphocholine [choline kinase (CK)] are also poorly saturated with their choline substrate . Therefore, increases in plasma choline can enhance the formation of ACh and phosphocholine, and the release of ACh .

Cellular Effects

Phoscholin-d9 has significant effects on various types of cells and cellular processes. For instance, it has been shown to modulate the metabolism of phosphatidylcholine in human umbilical vein endothelial cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Phoscholin-d9 involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the conversion of phosphocholine to PC, which leads to an increase in the levels of synaptic membrane within the brain .

Temporal Effects in Laboratory Settings

It is known that the subsequent conversion of phosphocholine to PC is increased if PC’s other circulating precursors (uridine and omega-3 fatty acids) are provided .

Metabolic Pathways

Phoscholin-d9 is involved in several metabolic pathways. It is an essential precursor of the neurotransmitter acetylcholine (ACh) and of the major membrane constituent phosphatidylcholine (PC) . It is principally metabolized in the liver to betaine, which provides a source of methyl groups for the regeneration of methionine and S-adenosylmethionine .

Transport and Distribution

It is known that choline readily crosses the blood–brain barrier (BBB) through an unsaturated facilitated-diffusion system .

Subcellular Localization

It is known that it plays a crucial role in the formation of ACh and phosphocholine, and the release of ACh .

Properties

IUPAC Name |

calcium;2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO4P.Ca.ClH/c1-6(2,3)4-5-10-11(7,8)9;;/h4-5H2,1-3H3,(H-,7,8,9);;1H/q;+2;/p-2/i1D3,2D3,3D3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVPTJCCKTXCDT-VIVYLVLJSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])[O-].[Cl-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13CaClNO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858313 | |

| Record name | Calcium chloride 2-{tris[(~2~H_3_)methyl]azaniumyl}ethyl phosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344299-43-0 | |

| Record name | Calcium chloride 2-{tris[(~2~H_3_)methyl]azaniumyl}ethyl phosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 344299-43-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.